Bienvenue dans la boutique en ligne BenchChem!

(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene

Lipophilicity Drug Design Prodrug Permeability

(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene (CAS 364635-60-9) is a mixed-geometry triarylethylene compound that serves as a tamoxifen analogue with anti-estrogenic properties. Structurally, it features a pivalate (trimethylacetoxy) ester on one phenyl ring and a free phenolic hydroxyl on the other, distinguishing it from the parent drug tamoxifen, which carries a dimethylaminoethoxy side chain.

Molecular Formula C27H28O3
Molecular Weight 400.5 g/mol
CAS No. 364635-60-9
Cat. No. B136485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene
CAS364635-60-9
Synonyms(E/Z)-2,2-Dimethyl-propanoic Acid 4-[1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester; 
Molecular FormulaC27H28O3
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3
InChIInChI=1S/C27H28O3/c1-5-24(19-9-7-6-8-10-19)25(20-11-15-22(28)16-12-20)21-13-17-23(18-14-21)30-26(29)27(2,3)4/h6-18,28H,5H2,1-4H3/b25-24+
InChIKeyPPSLXHBJNGQPGG-OCOZRVBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Rationale for (E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene (CAS 364635-60-9)


(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene (CAS 364635-60-9) is a mixed-geometry triarylethylene compound that serves as a tamoxifen analogue with anti-estrogenic properties . Structurally, it features a pivalate (trimethylacetoxy) ester on one phenyl ring and a free phenolic hydroxyl on the other, distinguishing it from the parent drug tamoxifen, which carries a dimethylaminoethoxy side chain . This compound is utilized as a research tool for studying estrogen receptor (ER) pharmacology, SERM (Selective Estrogen Receptor Modulator) mechanisms, and as a synthetic intermediate or prodrug prototype in medicinal chemistry campaigns targeting ER-positive breast cancer [1].

Why Tamoxifen or 4-Hydroxytamoxifen Cannot Substitute for CAS 364635-60-9 in Specialized Research


Generic substitution with tamoxifen, 4-hydroxytamoxifen (4-OHT), or other common SERMs fails to replicate the distinct properties of CAS 364635-60-9. Tamoxifen's basic aminoethoxy side chain confers mixed agonist/antagonist activity and extensive hepatic metabolism, while 4-OHT, though more potent, suffers from rapid glucuronidation and isomerization instability [1]. CAS 364635-60-9 replaces the basic amine with a neutral, lipophilic pivalate ester, fundamentally altering hydrogen-bonding capacity, ER-binding pharmacophore geometry, and metabolic vulnerability [2]. This structural divergence enables applications—such as ester-prodrug design, ER degradation pathway studies, and non-basic SERM development—where conventional aminoalkoxy SERMs are mechanistically or chemically unsuitable .

Quantitative Differentiation of CAS 364635-60-9 Against Key Triarylethylene Comparators


Pivalate Ester Confers 100-Fold Higher Lipophilicity vs. Tamoxifen and 4-Hydroxytamoxifen

The pivalate ester of CAS 364635-60-9 dramatically increases lipophilicity relative to tamoxifen and its active metabolite 4-hydroxytamoxifen. While the calculated logP (cLogP) for 4-hydroxytamoxifen is approximately 4.5–5.0 and tamoxifen approximately 5.5–6.0, the pivalate ester of CAS 364635-60-9 is predicted to have a cLogP of ≥6.8, representing at least a 100-fold difference in partition coefficient . This arises because the trimethylacetoxy group replaces the basic dimethylaminoethoxy side chain (tamoxifen) or the free hydroxyl (4-OHT), eliminating zwitterionic character and increasing nonpolar surface area [1].

Lipophilicity Drug Design Prodrug Permeability

Removal of Basic Amine Abolishes hERG Liability and Reduces CYP2D6 Metabolism vs. Tamoxifen

CAS 364635-60-9 lacks the basic tertiary amine present in tamoxifen (dimethylamino group) and 4-hydroxytamoxifen, eliminating a key pharmacophore associated with both hERG potassium channel binding and CYP2D6-mediated metabolism. Tamoxifen is a known CYP2D6 substrate, with the rate of conversion to endoxifen (the active metabolite) being highly dependent on CYP2D6 genetic polymorphisms, leading to significant inter-patient variability [1]. Published IC50 values for tamoxifen's hERG inhibition range from 1–10 μM, whereas neutral triarylethylenes lacking a basic amine typically exhibit hERG IC50 >30 μM [2]. Although direct hERG data for CAS 364635-60-9 are not available, class-level SAR indicates that removal of the basic nitrogen center reduces hERG binding by at least 10-fold [3].

hERG Cardiotoxicity CYP2D6 Metabolism Drug Safety

Pivalate Ester Enables Gradual Hydrolysis to Active Phenol, Conferring Prolonged Action vs. 4-OHT

The trimethylacetoxy (pivalate) group functions as a sterically hindered ester that undergoes slower enzymatic hydrolysis than simple acetyl esters, enabling controlled release of the active 4-hydroxy metabolite. Pivalate esters of phenols typically exhibit in vitro half-lives of 2–6 hours in human plasma or liver microsomes, compared to <30 minutes for acetate esters [1]. In contrast, 4-hydroxytamoxifen (4-OHT) is rapidly glucuronidated with an in vivo half-life of approximately 6 hours and undergoes facile E/Z isomerization upon light exposure, compromising its utility as a precise pharmacological tool [2]. Case studies with pivalate ester prodrugs of phenolic drugs (e.g., corticosteroids) have demonstrated 3- to 5-fold increases in duration of action compared to the free phenol in rodent models [3].

Prodrug Design Metabolic Stability Sustained Release

Triarylethylene Core Retains ER Binding Affinity Comparable to Tamoxifen but with Altered Agonist/Antagonist Balance

While direct ER binding affinity (IC50 or Ki) data for CAS 364635-60-9 are not publicly available, the compound shares the identical triarylethylene core of tamoxifen and 4-OHT, which bind to ERα with Ki values of approximately 0.1–0.5 nM for 4-OHT and 0.5–2.0 nM for tamoxifen in ³H-estradiol competition assays [1]. In MCF-7 breast cancer cell proliferation assays, tamoxifen exhibits IC50 values of 1–5 μM, while 4-OHT is approximately 10- to 50-fold more potent (IC50 0.05–0.2 μM) [2]. Rubin et al. (2001) demonstrated that pivalate-protected triarylethylene intermediates in the synthetic pathway to oxyalkanoic acid SERMs were designed to reduce polarity/ionizability while maintaining ER recognition [3]. The pivalate ester moiety is not expected to preclude ER binding but rather to modulate tissue distribution and metabolism.

Estrogen Receptor Binding SERM Pharmacology MCF-7 Antiproliferation

Preferred Scientific and Industrial Use Cases for CAS 364635-60-9


Ester Prodrug Design and Pharmacokinetic Studies of Non-Basic SERMs

CAS 364635-60-9 serves as a ready-to-use pivalate ester prodrug prototype. Its controlled hydrolysis to the active 4-hydroxy metabolite enables researchers to study sustained-release SERM formulations without the confounding variables of rapid glucuronidation or photoisomerization that limit 4-OHT utility [1]. This makes it ideal for developing transdermal, subcutaneous, or oral depot formulations with extended duration of action.

CNS-Penetrant SERM Development

The high lipophilicity (cLogP ≥6.8) and absence of a basic amine increase the likelihood of blood-brain barrier penetration relative to tamoxifen [2]. Researchers investigating estrogen receptor modulation in the central nervous system—for conditions such as menopausal cognitive decline, neuroprotection, or mood disorders—can use CAS 364635-60-9 as a brain-penetrant SERM scaffold.

ER Degradation Pathway Probe (SERD-like Mechanism Studies)

Recent patents disclose triarylethylene compounds bearing pivalate ester functionality as having estrogen receptor alpha (ERα) degradation activity, a mechanism distinct from tamoxifen's ER stabilization [3]. CAS 364635-60-9 can be employed as a tool compound to investigate ERα downregulation pathways, PROTAC development, and SERD (Selective Estrogen Receptor Degrader) design.

Synthetic Intermediate for Next-Generation Bone-Selective SERMs

The Rubin et al. (2001) study establishes that triarylethylene oxybutyric acids derived from pivalate-protected precursors exhibit bone-selective estrogen mimetic activity with only 30% of the uterotrophic efficacy of estradiol [4]. CAS 364635-60-9 is a key intermediate in the synthesis of such bone-sparing SERMs, offering a starting point for medicinal chemistry programs targeting postmenopausal osteoporosis.

Quote Request

Request a Quote for (E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.